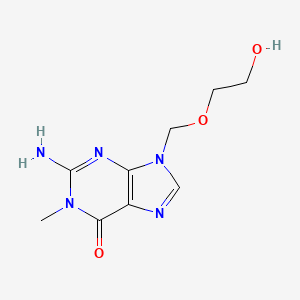
3-Amino-4-hydroxybenzenesulphonamide sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxybenzenesulphonamide sulphate is a chemical compound with the molecular formula C6H10N2O7S2 and a molecular weight of 286.2828 . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxybenzenesulphonamide sulphate involves several steps. Initially, 2-nitrochlorobenzene is sulfochlorinated with chlorosulfuric acid. The resulting sulfochloride is treated with ammonia to give 4-chloro-3-nitrobenzenesulfonamide. The chlorine is then replaced by hydroxyl by heating the product at 100°C in an aqueous sodium hydroxide solution. Finally, the hydroxybenzenesulfonamide is reduced with iron turnings to obtain 3-Amino-4-hydroxybenzenesulphonamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as mentioned above, but with optimized reaction conditions to ensure high yield and purity. The process includes sulfochlorination, ammoniation, hydroxylation, and reduction steps, followed by purification and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxybenzenesulphonamide sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonamide derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron turnings and sodium hydroxide are commonly used for reduction.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, which have applications in different fields such as pharmaceuticals and dyes .
Scientific Research Applications
3-Amino-4-hydroxybenzenesulphonamide sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxybenzenesulphonamide sulphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-sulfamoylphenol: Similar in structure but with different functional groups.
4-Hydroxy-3-nitrobenzenesulfonamide: A precursor in the synthesis of 3-Amino-4-hydroxybenzenesulphonamide sulphate.
3-Amino-4-hydroxybenzenesulfonamide: The base compound without the sulphate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its sulphate group enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial fields .
Properties
CAS No. |
94232-34-5 |
|---|---|
Molecular Formula |
C6H10N2O7S2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-amino-4-hydroxybenzenesulfonamide;sulfuric acid |
InChI |
InChI=1S/C6H8N2O3S.H2O4S/c7-5-3-4(12(8,10)11)1-2-6(5)9;1-5(2,3)4/h1-3,9H,7H2,(H2,8,10,11);(H2,1,2,3,4) |
InChI Key |
FDFVKOFBWUBJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



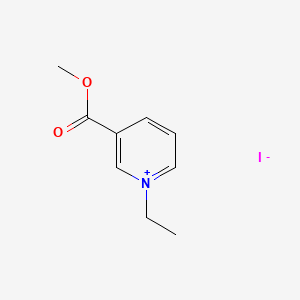
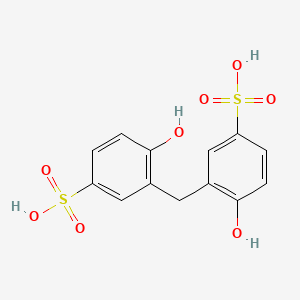
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)

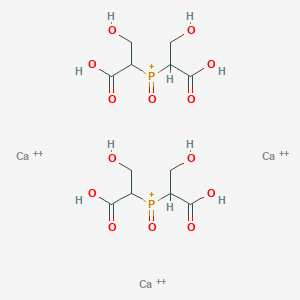
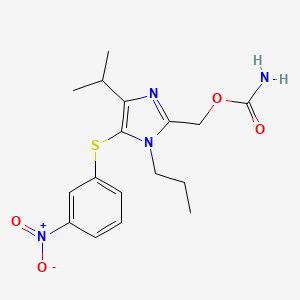
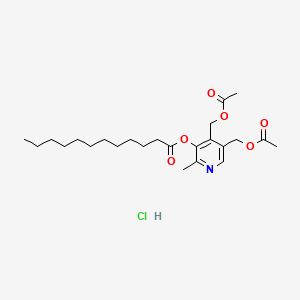



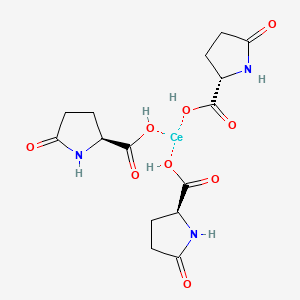
![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
